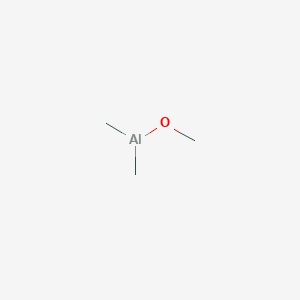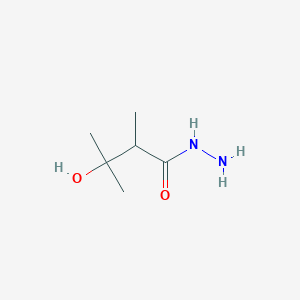
trans-2,3-Dimethylthiirane
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
trans-2,3-Dimethylthiirane: is an organic compound with the molecular formula C4H8S . It is a member of the thiirane family, which are three-membered cyclic sulfides. This compound is characterized by the presence of two methyl groups attached to the second and third carbon atoms of the thiirane ring in a trans configuration. It is also known by other names such as trans-2-Butene Episulfide and trans-2-Butene Sulfide .
Preparation Methods
Synthetic Routes and Reaction Conditions: trans-2,3-Dimethylthiirane can be synthesized through several methods. One common approach involves the reaction of 2,3-dimethyl-2-butene with sulfur in the presence of a catalyst. The reaction typically occurs under mild conditions, with temperatures ranging from 25°C to 50°C .
Industrial Production Methods: In industrial settings, the production of this compound often involves the use of sulfur dichloride (SCl2) and 2,3-dimethyl-2-butene . The reaction is carried out in a solvent such as chloroform or carbon tetrachloride at temperatures between 0°C and 25°C. The product is then purified through distillation .
Chemical Reactions Analysis
Types of Reactions: trans-2,3-Dimethylthiirane undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form sulfoxides and sulfones.
Reduction: It can be reduced to form thiols.
Substitution: It can undergo nucleophilic substitution reactions where the sulfur atom is replaced by other nucleophiles.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include (H2O2) and (m-CPBA).
Reduction: Reducing agents such as (LiAlH4) are used.
Substitution: Nucleophiles like amines and alcohols can be used under basic conditions.
Major Products Formed:
Oxidation: Sulfoxides and sulfones.
Reduction: Thiols.
Substitution: Corresponding substituted thiiranes.
Scientific Research Applications
trans-2,3-Dimethylthiirane has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex sulfur-containing compounds.
Biology: It is studied for its potential biological activity and interactions with enzymes.
Medicine: Research is ongoing to explore its potential therapeutic applications.
Industry: It is used in the production of polymers and as an intermediate in organic synthesis.
Mechanism of Action
The mechanism of action of trans-2,3-Dimethylthiirane involves its interaction with nucleophiles and electrophiles. The sulfur atom in the thiirane ring is highly reactive, making it susceptible to nucleophilic attack. This leads to the opening of the thiirane ring and the formation of various products depending on the nature of the attacking nucleophile .
Comparison with Similar Compounds
- cis-2,3-Dimethylthiirane
- trans-2-Butene Sulfide
- cis-2-Butene Sulfide
Comparison: trans-2,3-Dimethylthiirane is unique due to its trans configuration, which affects its reactivity and the types of products formed during chemical reactions. Compared to its cis isomer, this compound generally exhibits different stereochemical outcomes in reactions .
Properties
CAS No. |
5955-98-6 |
|---|---|
Molecular Formula |
C4H8S |
Molecular Weight |
88.17 g/mol |
IUPAC Name |
(2S,3S)-2,3-dimethylthiirane |
InChI |
InChI=1S/C4H8S/c1-3-4(2)5-3/h3-4H,1-2H3/t3-,4-/m0/s1 |
InChI Key |
ZMJBHCIEMIVIFZ-IMJSIDKUSA-N |
Isomeric SMILES |
C[C@H]1[C@@H](S1)C |
Canonical SMILES |
CC1C(S1)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



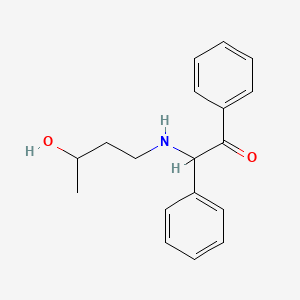
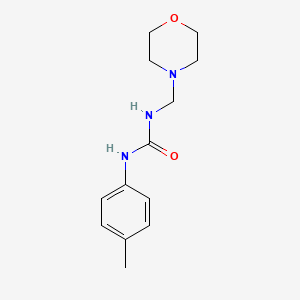
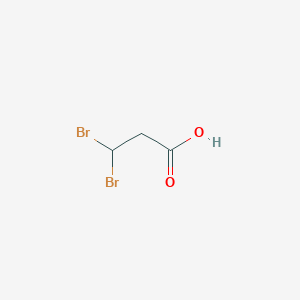
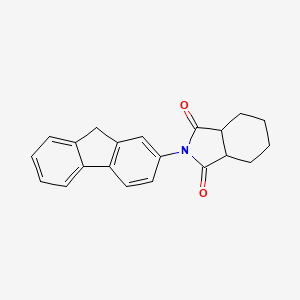

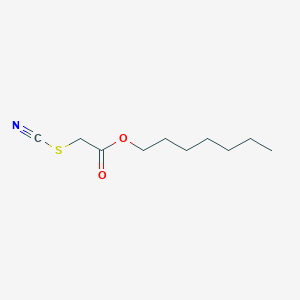

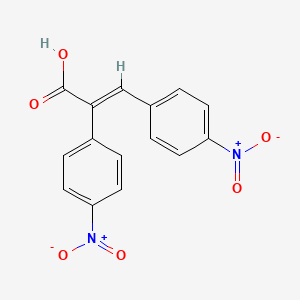
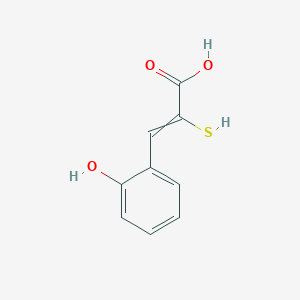
![Bicyclo[2.2.1]heptan-2-one, 1,7,7-trimethyl-3-nitro-](/img/structure/B14740737.png)
